molecular formula C20H28N8O2S B2583495 N-(2,5-dimethylphenyl)-2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazinecarbothioamide CAS No. 886961-24-6

N-(2,5-dimethylphenyl)-2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazinecarbothioamide

Cat. No. B2583495
CAS RN: 886961-24-6
M. Wt: 444.56
InChI Key: YRQOJZRNWUMBRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C20H28N8O2S and its molecular weight is 444.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Macrocyclic Synthesis and Structural Analysis

Research has focused on the synthesis of macrocycles derived from substituted triazines, demonstrating the chemical flexibility and potential for forming complex structures with unique physical properties. Triazine derivatives, when combined with morpholine and hydrazinecarbothioamide groups, have been shown to spontaneously form dimerized macrocycles. These compounds exhibit interesting conformational characteristics and hydrogen bonding patterns, relevant for materials science and molecular engineering (Yepremyan et al., 2018).

Corrosion Inhibition

Triazine derivatives have been investigated for their corrosion inhibition properties. Studies on mild steel in acidic environments have found that certain triazine compounds significantly reduce corrosion, highlighting their potential in industrial applications to protect metals from acid-mediated degradation (Singh et al., 2018).

Antioxidant and Urease Inhibition

Compounds synthesized from hydrazinecarbothioamide derivatives have been evaluated for their antioxidant activities and urease inhibition capabilities. These studies contribute to the understanding of how triazine and thiadiazole derivatives can be utilized in medicinal chemistry, particularly in developing treatments for conditions associated with oxidative stress and certain diseases (Khan et al., 2010).

Antibacterial and Antioxidant Agents

Novel thiosemicarbazones derived from hydrazine carbothioamide have been synthesized and shown to possess significant antibacterial and antioxidant activities. This research underscores the potential pharmaceutical applications of these compounds, particularly in developing new antibiotics and treatments for diseases caused by oxidative damage (Karaküçük-Iyidoğan et al., 2014).

Hypoglycemic Activities

The synthesis of N-(1-adamantyl)carbothioamide derivatives and their testing for antimicrobial and hypoglycemic activities reveal the potential of these compounds in treating diabetes and bacterial infections. Such studies are crucial for expanding the therapeutic uses of triazine derivatives (Al-Abdullah et al., 2015).

properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N8O2S/c1-14-3-4-15(2)16(13-14)21-20(31)26-25-17-22-18(27-5-9-29-10-6-27)24-19(23-17)28-7-11-30-12-8-28/h3-4,13H,5-12H2,1-2H3,(H2,21,26,31)(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQOJZRNWUMBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.